![molecular formula C11H19NO4 B137925 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) CAS No. 143347-31-3](/img/structure/B137925.png)
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)
Übersicht
Beschreibung
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Also known as Selegiline, the compound is commonly used as a selective monoamine oxidase inhibitor (MAOI) and has been studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) are primarily related to its ability to inhibit MAO. This leads to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have various effects on the body. For example, increased levels of dopamine can improve mood and motivation, while increased levels of norepinephrine can improve focus and attention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the effects of increased levels of neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using the compound is its potential for toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1). One area of interest is the development of new and more effective MAO inhibitors for the treatment of neurological disorders. Additionally, researchers are exploring the potential of the compound for use in other areas, such as the treatment of depression and addiction. Finally, there is a need for further research on the long-term effects of the compound on the brain and body, particularly at high doses.
Wissenschaftliche Forschungsanwendungen
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound acts as a selective 1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1), which inhibits the breakdown of dopamine and other neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of these disorders.
Eigenschaften
CAS-Nummer |
143347-31-3 |
---|---|
Produktname |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QLAPBGOWPAREKM-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCCN(C)CC#C.C(=O)(C(=O)O)O |
Andere CAS-Nummern |
143347-31-3 |
Synonyme |
1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.